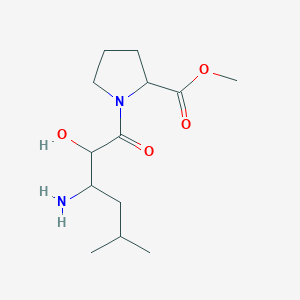![molecular formula C18H21N3O4 B10830394 1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea](/img/structure/B10830394.png)
1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GA-017 is a potent and selective inhibitor of large tumor suppressor kinase 1 and large tumor suppressor kinase 2, exhibiting IC50 values of 4.10 and 3.92 nM, respectively . This compound acts as an activator of cell proliferation by promoting Yes-associated protein and transcriptional coactivator with PDZ-binding motif activation and their nuclear translocation . Additionally, GA-017 enhances cell growth in three-dimensional culture conditions and augments the ex vivo formation of mouse intestinal organoids .
Preparation Methods
The synthesis of GA-017 involves a series of chemical reactions that result in the formation of the final compound. The synthetic route typically includes the following steps:
Formation of Intermediate Compounds: The initial steps involve the preparation of intermediate compounds through various chemical reactions such as condensation, cyclization, and substitution.
Final Assembly: The intermediate compounds are then subjected to further reactions, including reduction and oxidation, to form the final GA-017 compound.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity level.
Industrial production methods for GA-017 involve scaling up the laboratory synthesis process to produce larger quantities of the compound. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques .
Chemical Reactions Analysis
GA-017 undergoes various chemical reactions, including:
Oxidation: GA-017 can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include oxidized derivatives of GA-017.
Reduction: Reduction reactions of GA-017 can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions yield reduced forms of GA-017.
Substitution: GA-017 can undergo substitution reactions with reagents such as halogens or alkylating agents.
Scientific Research Applications
GA-017 has a wide range of scientific research applications, including:
Chemistry: GA-017 is used as a tool compound to study the inhibition of large tumor suppressor kinase 1 and large tumor suppressor kinase 2. .
Biology: In biological research, GA-017 is used to investigate the activation of Yes-associated protein and transcriptional coactivator with PDZ-binding motif and their effects on cell proliferation and growth
Medicine: GA-017 has potential therapeutic applications in cancer research due to its ability to inhibit large tumor suppressor kinase 1 and large tumor suppressor kinase 2, which are involved in tumor growth and progression
Industry: GA-017 is used in the development of three-dimensional cell culture systems and organoid models, which are valuable tools for drug discovery and testing
Mechanism of Action
GA-017 exerts its effects by inhibiting the serine/threonine protein kinases large tumor suppressor kinase 1 and large tumor suppressor kinase 2. These kinases phosphorylate Yes-associated protein and transcriptional coactivator with PDZ-binding motif, which are key effectors of the growth- and proliferation-regulating Hippo signaling pathway . By inhibiting large tumor suppressor kinase 1 and large tumor suppressor kinase 2, GA-017 promotes the activation and nuclear translocation of Yes-associated protein and transcriptional coactivator with PDZ-binding motif, leading to increased cell proliferation and growth .
Properties
Molecular Formula |
C18H21N3O4 |
|---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-[(Z)-1-(2,4-dihydroxy-3-methylphenyl)propylideneamino]-3-[(3-hydroxyphenyl)methyl]urea |
InChI |
InChI=1S/C18H21N3O4/c1-3-15(14-7-8-16(23)11(2)17(14)24)20-21-18(25)19-10-12-5-4-6-13(22)9-12/h4-9,22-24H,3,10H2,1-2H3,(H2,19,21,25)/b20-15- |
InChI Key |
FBCPIOAXERAOIA-HKWRFOASSA-N |
Isomeric SMILES |
CC/C(=N/NC(=O)NCC1=CC(=CC=C1)O)/C2=C(C(=C(C=C2)O)C)O |
Canonical SMILES |
CCC(=NNC(=O)NCC1=CC(=CC=C1)O)C2=C(C(=C(C=C2)O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


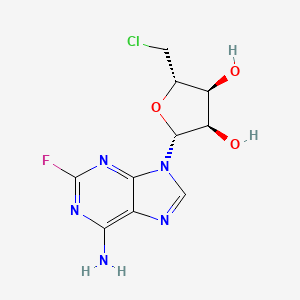
![2-[4-[4-(aminomethyl)-1-oxo-2H-phthalazin-6-yl]-2-methylpyrazol-3-yl]-4-chloro-6-cyclopropyloxy-3-fluorobenzonitrile](/img/structure/B10830322.png)
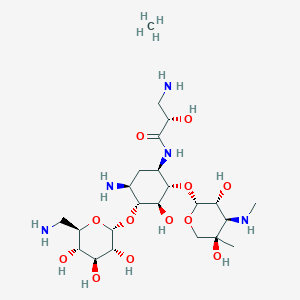

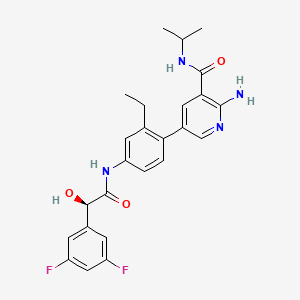
![5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B10830338.png)
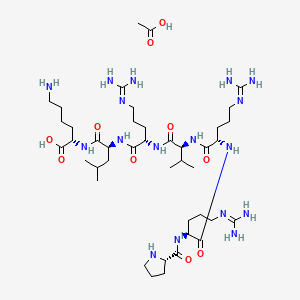
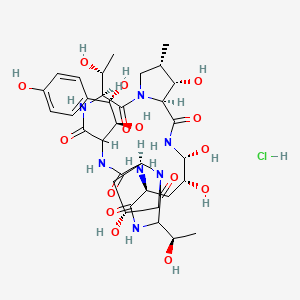
![(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;methane;sulfuric acid](/img/structure/B10830357.png)

![1-[(4-methylphenyl)methyl]-7-pyridin-4-yl-5H-4,1-benzoxazepin-2-one](/img/structure/B10830374.png)
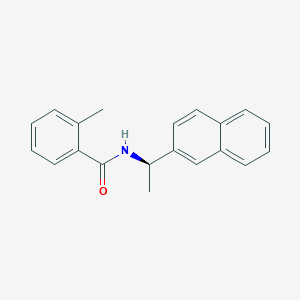
![16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B10830389.png)
